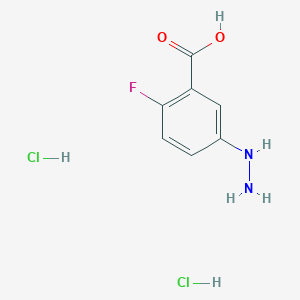

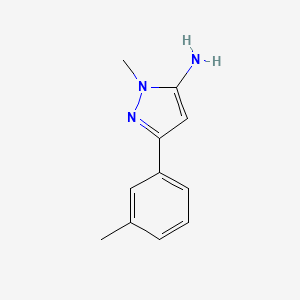

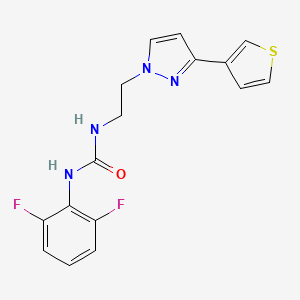

![molecular formula C14H15FN2O3 B2862536 Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2470439-49-5](/img/structure/B2862536.png)

Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 2470439-49-5 . It has a molecular weight of 278.28 . The IUPAC name for this compound is methyl 8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridine-6-carboxylate .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes our compound of interest, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has also been reported .Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5–6 heterocycle, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Further exploration of substituents at C2 and C6 positions has led to the development of various derivatives .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate is a part of the imidazo[1,2-a]pyridine family, which has been extensively studied for their synthesis and chemical properties. For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved through methods like "water-mediated" hydroamination and silver-catalyzed aminooxygenation, highlighting the efficiency of these processes in producing such compounds under environmentally benign conditions (Mohan, Rao, & Adimurthy, 2013). These methodologies underscore the chemical versatility and reactivity of the imidazo[1,2-a]pyridine scaffold, providing a basis for further functionalization and exploration of novel derivatives, including the specific compound .

Biological Applications and Fluorescent Probes

The imidazo[1,2-a]pyridine core has been incorporated into various compounds demonstrating potential biological activities and applications as fluorescent probes. Notably, the reaction of β-lactam carbenes with 2-pyridyl isonitriles has led to the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which have shown efficacy as fluorescent probes for mercury ions (Shao et al., 2011). This illustrates the potential of imidazo[1,2-a]pyridine derivatives in environmental monitoring and sensing applications, leveraging their photophysical properties for the detection of heavy metals.

Photophysical Investigation and Membrane Probes

Further research into imidazo[1,5-a]pyridine-based compounds has revealed their suitability as cell membrane probes due to their significant solvatochromic behavior and ability to intercalate into lipid bilayers. This makes them promising candidates for studying membrane dynamics, hydration, and fluidity, which are critical for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022). These findings suggest that derivatives of imidazo[1,2-a]pyridine, such as this compound, could be explored for similar applications in biological research and diagnostics.

Wirkmechanismus

While the specific mechanism of action for “Methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Eigenschaften

IUPAC Name |

methyl 8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O3/c1-19-14(18)10-6-11(15)13-16-12(8-17(13)7-10)9-2-4-20-5-3-9/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOILHFDMOFKMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(N=C2C(=C1)F)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

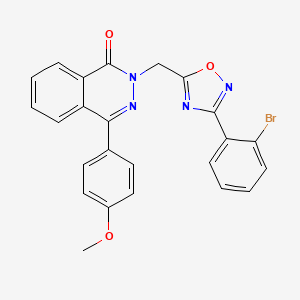

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2862454.png)

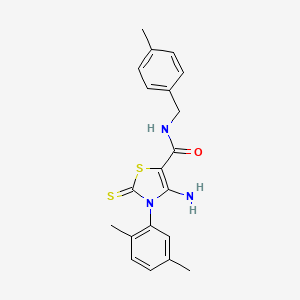

![2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2862456.png)

![3-Methyl-6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2862458.png)

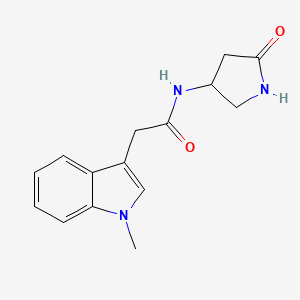

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2862463.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2862471.png)